4-Androsten-3,11,17-trione
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Androsten-3,11,17-trione can be synthesized through several methods. One common approach involves the oxidation of 4-androstene-3,17-dione using specific oxidizing agents . The reaction conditions typically include the use of solvents such as chloroform and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the microbial transformation of phytosterols. This biotechnological approach utilizes specific strains of microorganisms to convert phytosterols into the desired steroid compound . This method is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Androsten-3,11,17-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other steroid derivatives.
Reduction: Reduction reactions can convert it into different hydroxylated forms.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other steroid hormones.
Biology: Studied for its effects on cell morphology and differentiation.
Medicine: Investigated for its potential to reduce body fat and increase muscle mass.
Industry: Utilized in the production of dietary supplements aimed at enhancing athletic performance.
Mechanism of Action
The primary mechanism of action of 4-androsten-3,11,17-trione involves its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of cortisone to cortisol, a hormone involved in stress response and metabolism. By inhibiting this enzyme, this compound can reduce cortisol levels, leading to decreased fat accumulation and increased muscle mass .
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: A precursor to testosterone and other androgens.
11β-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with different biological activities.
4-Androstene-3,6,17-trione: Another steroid with distinct chemical properties and applications.
Uniqueness
4-Androsten-3,11,17-trione is unique due to its specific inhibition of 11β-hydroxysteroid dehydrogenase type 1, which distinguishes it from other similar compounds. This unique mechanism of action makes it particularly valuable in research focused on metabolic regulation and potential therapeutic applications .
Properties
IUPAC Name |
10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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